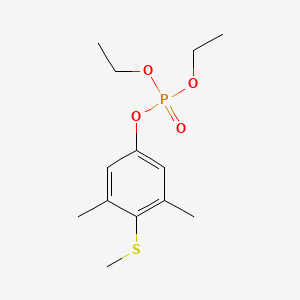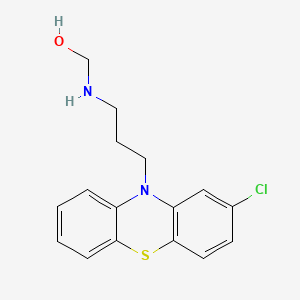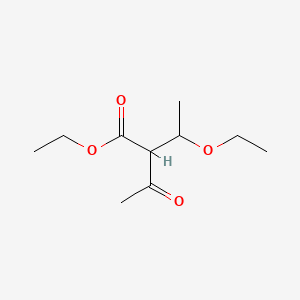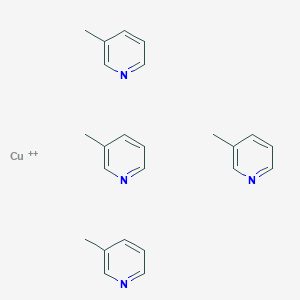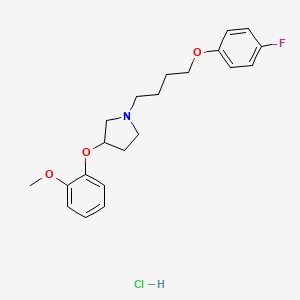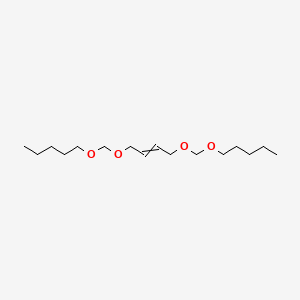
6,8,13,15-Tetraoxaicos-10-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,13,15-Tetraoxaicos-10-ene is an organic compound characterized by the presence of multiple oxygen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,13,15-Tetraoxaicos-10-ene typically involves multi-step organic reactions. One common method includes the use of cyclization reactions where precursors containing oxygen atoms are subjected to specific catalysts and reaction conditions to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,8,13,15-Tetraoxaicos-10-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6,8,13,15-Tetraoxaicos-10-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,8,13,15-Tetraoxaicos-10-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(10E)-4,8,13,17-tetraazaicos-10-ene: This compound shares a similar structural framework but contains nitrogen atoms instead of oxygen.
Dechlorogriseofulvin: Another compound with a complex structure and multiple functional groups.
Uniqueness
6,8,13,15-Tetraoxaicos-10-ene is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific chemical functionalities.
Propiedades
Número CAS |
21962-22-1 |
|---|---|
Fórmula molecular |
C16H32O4 |
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
1-[4-(pentoxymethoxy)but-2-enoxymethoxy]pentane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-11-17-15-19-13-9-10-14-20-16-18-12-8-6-4-2/h9-10H,3-8,11-16H2,1-2H3 |
Clave InChI |
DQILRULWSPROMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCOCC=CCOCOCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


